1-(3-Chlorophenyl)-3-[2-(phenylsulfanyl)phenyl]thiourea
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Overview
Description
N-(3-Chlorophenyl)-N’-[2-(phenylsulfanyl)phenyl]thiourea: is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-[2-(phenylsulfanyl)phenyl]thiourea typically involves the reaction of 3-chloroaniline with 2-(phenylsulfanyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
3-Chloroaniline+2-(Phenylsulfanyl)phenyl isothiocyanate→N-(3-Chlorophenyl)-N’-[2-(phenylsulfanyl)phenyl]thiourea
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N’-[2-(phenylsulfanyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chlorophenyl)-N’-[2-(phenylsulfanyl)phenyl]thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor or antimicrobial agent.
Agriculture: It may be used as a fungicide or herbicide.
Material Science: It can be utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N’-[2-(phenylsulfanyl)phenyl]thiourea depends on its application:
Antitumor Activity: It may inhibit specific enzymes or proteins involved in cell proliferation.
Antimicrobial Activity: It can disrupt bacterial cell walls or interfere with essential metabolic pathways.
Fungicidal Activity: It may inhibit fungal growth by targeting specific enzymes or cellular structures.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-N’-phenylthiourea: Lacks the phenylsulfanyl group.
N-Phenyl-N’-[2-(phenylsulfanyl)phenyl]thiourea: Lacks the 3-chlorophenyl group.
Properties
Molecular Formula |
C19H15ClN2S2 |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-phenylsulfanylphenyl)thiourea |
InChI |
InChI=1S/C19H15ClN2S2/c20-14-7-6-8-15(13-14)21-19(23)22-17-11-4-5-12-18(17)24-16-9-2-1-3-10-16/h1-13H,(H2,21,22,23) |
InChI Key |
NSXXTKQDVNOBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=S)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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